Hancogenin B

Description

Properties

CAS No. |

147512-46-7 |

|---|---|

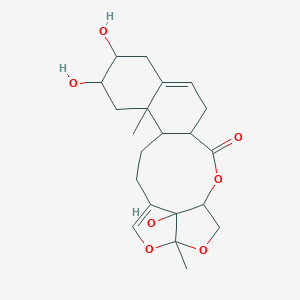

Molecular Formula |

C21H28O7 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

7,8,22-trihydroxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one |

InChI |

InChI=1S/C21H28O7/c1-19-8-16(23)15(22)7-11(19)3-5-13-14(19)6-4-12-9-26-20(2)21(12,25)17(10-27-20)28-18(13)24/h3,9,13-17,22-23,25H,4-8,10H2,1-2H3 |

InChI Key |

IWVQHXSRWNYBMU-UHFFFAOYSA-N |

SMILES |

CC12CC(C(CC1=CCC3C2CCC4=COC5(C4(C(CO5)OC3=O)O)C)O)O |

Canonical SMILES |

CC12CC(C(CC1=CCC3C2CCC4=COC5(C4(C(CO5)OC3=O)O)C)O)O |

Synonyms |

17-hydroxygylaucogenin A hancogenin B |

Origin of Product |

United States |

Phytochemical Sourcing and Isolation Methodologies for Hancogenin B

Botanical Origins of Hancogenin B

The primary plant species known to produce this compound is Cynanchum hancockianum (Maxim.) Al. Iljinski, a member of the Asclepiadaceae family. vulcanchem.comepdf.pubscribd.com This plant, also known by its traditional Chinese medicine name "HUA BEI BAI QIAN," has been a key source for the isolation of this compound. epdf.pubscribd.com Research has confirmed the presence of this compound in the roots of Cynanchum hancockianum. researchgate.netresearchgate.net

| Botanical Source | Family | Part Used |

| Cynanchum hancockianum | Asclepiadaceae | Roots |

Geographical Distribution and Ecological Niches of this compound-Producing Flora

The genus Cynanchum encompasses over 200 species with a global distribution. researchgate.net Plants belonging to this genus are utilized in Chinese medical practices for various purposes. researchgate.net Cynanchum stauntonii, another species within the same genus, is widely found in the south-central region of China. researchgate.netresearchgate.net While the specific ecological niches for Cynanchum hancockianum are not extensively detailed in the provided search results, the general distribution of the Cynanchum genus suggests a wide range of habitats.

Elucidation of Related Steroidal Glycosides Co-Isolated with this compound

During the isolation of this compound from Cynanchum hancockianum, several other structurally related C21 steroidal glycosides have been identified. These co-isolated compounds provide insight into the chemical diversity of this plant species.

A study on the roots of Cynanchum hancockianum led to the isolation of this compound alongside Hancoside A, Glucogenin C, Cynatratoside A, Glaucogenin A, and Anhydrohirundigenin. vulcanchem.comresearchgate.netresearchgate.net Further research on related species has expanded the family of these complex natural products. For instance, various C21 steroidal glycosides have been isolated from the root bark of Periploca sepium. researchgate.net Similarly, investigations into Digitalis trojana have yielded cardiac glycosides, pregnane (B1235032) glycosides, and furostanol type saponins. nih.gov The shells of Metaplexis japonica have also been found to contain novel pregnane steroids. researchgate.net

| Plant Source | Co-Isolated Steroidal Glycosides |

| Cynanchum hancockianum | Hancoside A, Glucogenin C, Cynatratoside A, Glaucogenin A, Anhydrohirundigenin. vulcanchem.comresearchgate.netresearchgate.net |

| Periploca sepium | Perisepiumoside A1, neocynapanogenin F, glaucogenin A, glaucogenin C. researchgate.net |

| Digitalis trojana | Cardiac glycosides, pregnane glycosides, furostanol type saponins. nih.gov |

| Metaplexis japonica | Metajapogenins A–C, pergularin, 12-O-acetylpergularin, pergularin-3-O-β-d-oleandropyranose. researchgate.net |

Methodological Approaches for this compound Isolation

Plant Material Preparation and Extraction Procedures

The initial step in isolating this compound involves the careful preparation of the plant material, which is crucial for the successful extraction of bioactive compounds. semanticscholar.orgksu.edu.sa The roots of Cynanchum hancockianum are the primary source material. vulcanchem.com

Standard preparation techniques often include pre-washing, followed by drying or freeze-drying to remove water and inhibit enzymatic processes that could alter the chemical composition of the plant. semanticscholar.orgresearchgate.net Convection drying is a common method used for this purpose. semanticscholar.org After drying, the plant material is typically ground or milled into a fine powder to increase the surface area for efficient extraction. ksu.edu.sanih.gov

The extraction of this compound from the prepared plant material is commonly achieved using organic solvents. vulcanchem.com Maceration is a widely used technique where the powdered plant material is soaked in a suitable solvent, such as ethanol, in a closed container for a period of time with periodic stirring. ksu.edu.sanih.govvbspu.ac.in This process allows the solvent to dissolve the target compounds. Other conventional methods include percolation and decoction. vbspu.ac.in

Advanced Chromatographic Separation Techniques for this compound Purification

Following extraction, a multi-step purification process is necessary to isolate this compound from the complex mixture of extracted compounds. Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. nih.govpurkh.comresearchgate.net

Column chromatography is a primary method used for the initial separation of compounds from the crude extract. nih.goviipseries.org This technique separates substances based on their differential adsorption to a solid stationary phase as a liquid mobile phase moves through the column. ksu.edu.sa

For finer purification, High-Performance Liquid Chromatography (HPLC) is often employed. vulcanchem.comiipseries.org HPLC is a high-resolution technique that separates compounds based on their interactions with both the stationary and mobile phases, making it suitable for purifying complex molecules like steroidal glycosides. purkh.comiipseries.org It is a powerful tool for obtaining pure compounds for structural elucidation and further analysis. nih.goviipseries.org Thin-layer chromatography (TLC) may also be used for rapid qualitative analysis and to monitor the separation process. nih.govnih.gov

The combination of these chromatographic techniques allows for the effective isolation and purification of this compound from its natural botanical source. iipseries.org

Biosynthetic Pathways and Precursor Metabolism of Hancogenin B

Proposed General Biosynthesis of Pregnane (B1235032) Steroids and Glycosides

The biosynthesis of all plant steroids, including C21 pregnanes, begins with the cyclization of the triterpenoid (B12794562) squalene (B77637). Through the action of cycloartenol (B190886) synthase, squalene is converted to cycloartenol, which serves as the primary precursor for phytosterols. Following a series of modifications including demethylations and isomerizations, cholesterol is formed.

The formation of the C21 pregnane skeleton from the C27 cholesterol precursor is a critical step. This conversion is initiated by the side-chain cleavage of cholesterol, a reaction catalyzed by a cytochrome P450 enzyme known as the side-chain cleavage enzyme (SCCE). This enzymatic action removes a six-carbon fragment from the cholesterol side chain, yielding pregnenolone (B344588), the foundational C21 steroid. nih.gov

Pregnenolone then serves as a crucial branch-point intermediate. It can be converted to progesterone (B1679170) through a two-step process involving the enzymes Δ⁵-3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ⁵-Δ⁴-ketosteroid isomerase (3KSI). Progesterone and pregnenolone are considered the central intermediates in the biosynthesis of the vast array of pregnane derivatives and their corresponding glycosides found in plants. nih.gov These core structures undergo subsequent, often species-specific, enzymatic modifications such as hydroxylations, reductions, and epoxidations to generate structural diversity. Finally, glycosylation, the attachment of sugar moieties by glycosyltransferases (GTs), enhances the solubility and biological activity of these steroidal compounds, leading to the formation of steroidal glycosides.

Elucidation of Specific Precursors to the Hancogenin B Core Structure

This compound is distinguished by its unique 13:14, 14:15-diseco-pregnene structure. This indicates that two carbon-carbon bonds within the C and D rings of the conventional pregnane skeleton have been cleaved. The biosynthesis of such a modified core is proposed to originate from a standard pregnane precursor, likely pregnenolone or a derivative thereof.

The proposed biosynthetic sequence for the this compound aglycone is as follows:

Formation of the Pregnane Core: The pathway initiates with cholesterol, which undergoes side-chain cleavage to form the C21 intermediate, pregnenolone.

Core Modifications: Pregnenolone likely undergoes several modifications, such as hydroxylations at various positions on the steroid nucleus, which are common in the biosynthesis of related compounds from Cynanchum.

Oxidative Ring Cleavage: The defining step in the formation of the this compound core is the sequential oxidative cleavage of the C13-C14 and C14-C15 bonds. This type of reaction is typically catalyzed by highly specific cytochrome P450 monooxygenases. The enzymatic mechanism likely involves hydroxylation at C-14, followed by further oxidation leading to the scission of the adjacent carbon-carbon bonds. This transforms the rigid four-ring pregnane structure into the more flexible diseco-steroid skeleton characteristic of this compound.

Therefore, the immediate precursor to the unique this compound core is hypothesized to be a multi-hydroxylated pregnane derivative that is a substrate for the specific ring-cleaving enzymes.

Enzymatic Transformations and Genetic Aspects Underlying this compound Biosynthesis

While the specific genes and enzymes for this compound biosynthesis have not been isolated, the pathway can be populated with putative enzyme classes based on known steroidogenic pathways in plants. The generation of the this compound aglycone from the primary metabolite acetyl-CoA requires a concerted action of several enzyme families.

Key enzymatic steps and the responsible enzyme classes are detailed below:

| Proposed Biosynthetic Step | Enzyme Class | Putative Function |

| Isoprenoid Precursor Formation | Mevalonate (MVA) & Methylerythritol Phosphate (MEP) pathway enzymes | Synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the building blocks of steroids. |

| Squalene & Sterol Formation | Squalene synthase (SS), Cycloartenol synthase (CAS) | Formation of squalene from IPP/DMAPP and its cyclization to cycloartenol, the precursor to plant sterols. |

| Pregnenolone Formation | Cytochrome P450 Side-Chain Cleavage Enzyme (SCCE) | Cleavage of the cholesterol side chain to produce the C21 pregnane skeleton (pregnenolone). |

| Progesterone Formation | Δ⁵-3β-hydroxysteroid dehydrogenase (3β-HSD), Δ⁵-Δ⁴-ketosteroid isomerase (3KSI) | Conversion of pregnenolone to progesterone. |

| Hydroxylation & Modification | Cytochrome P450 Monooxygenases (CYPs) | Introduction of hydroxyl groups at specific positions on the pregnane core, preparing it for ring cleavage. |

| C-C Bond Cleavage (Seco-formation) | Cytochrome P450 Monooxygenases (CYPs) | Oxidative cleavage of the C13-C14 and C14-C15 bonds to form the characteristic diseco-pregnene structure. |

| Glycosylation | UDP-dependent Glycosyltransferases (UGTs) | Attachment of sugar units to the steroidal aglycone (e.g., in the formation of Hancoside A from a related aglycone). |

The genetic basis for this pathway resides in the genes encoding these enzymes. The diversity of C21 steroids within the Cynanchum genus suggests the presence of a large family of CYP and UGT genes, which have evolved to produce a wide array of structurally distinct compounds from a common pregnane precursor.

Comparative Biosynthesis of this compound with Analogous C21 Steroids

The genus Cynanchum is a rich source of diverse C21 steroids, providing an excellent basis for comparative biosynthetic analysis. mdpi.com These compounds share a common origin from a pregnane precursor but diverge significantly in their final structures due to the action of specific tailoring enzymes.

The biosynthesis of this compound can be compared with two other major types of C21 steroids found in Cynanchum:

Standard Pregnane Glycosides: These compounds, such as Cynatratoside A, retain the intact four-ring pregnane skeleton. Their biosynthesis involves the core pathway to pregnenolone/progesterone, followed by a series of hydroxylations and subsequent glycosylations. The key difference from this compound biosynthesis is the absence of the ring-cleavage steps.

Single Seco-Pregnane Steroids: Many compounds isolated from Cynanchum are 14,15-secopregnanes, meaning only the bond between C-14 and C-15 is broken. The biosynthesis of these molecules represents an intermediate complexity between standard pregnanes and the diseco-structure of this compound. It requires a specific CYP450 enzyme capable of cleaving the C14-C15 bond, but not the C13-C14 bond.

This comparison highlights a key evolutionary strategy in plant secondary metabolism: the use of a common biosynthetic platform (the pregnane core) followed by divergent modification pathways (hydroxylation, oxidation, and ring cleavage) to generate a high degree of chemical diversity. The pathway leading to this compound appears to be one of the more complex variations, requiring at least two distinct C-C bond cleavage events.

| Compound Type | Core Skeleton | Key Biosynthetic Feature | Example from Cynanchum Genus |

| Standard Pregnane | Intact Pregnane (4 rings) | Hydroxylation and Glycosylation | Cynatratoside A |

| Seco-Pregnane | 14,15-Secopregnane | Single C-C bond cleavage | Glaucogenin C |

| Diseco-Pregnane | 13:14, 14:15-Disecopregnane | Double C-C bond cleavage | This compound |

This comparative analysis suggests that the enzymes responsible for the seco- and diseco-structures in Cynanchum likely evolved from more common steroid hydroxylases, acquiring the specialized catalytic function of C-C bond fission.

Structural Characterization and Chemical Relationships of Hancogenin B

Application of Advanced Spectroscopic Techniques for Hancogenin B Structural Determination

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of complex natural products like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to piece together the molecular puzzle.

¹H NMR spectroscopy provides information about the chemical environment of protons within the molecule. The chemical shifts (δ), coupling constants (J), and multiplicities of the proton signals offer clues about the types of protons present (e.g., olefinic, methine, methylene, methyl) and their spatial relationships with neighboring protons.

¹³C NMR spectroscopy, often acquired with proton decoupling, reveals the number of distinct carbon environments in the molecule. The chemical shifts of the carbon signals indicate the functional groups to which they belong (e.g., carbonyls, olefins, carbons bearing oxygen).

To establish the complete connectivity of the molecule, a suite of two-dimensional NMR experiments is utilized:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms, helping to establish spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C NMR spectra.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments identify protons that are close to each other in space, regardless of their bonding connectivity. This information is vital for determining the relative stereochemistry of the molecule.

By meticulously analyzing the data from these NMR experiments, researchers can confidently assign the constitution and relative configuration of this compound.

Mass Spectrometry (MS) and Fragmentation Pattern Analysis for this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can determine the molecular formula of this compound with high accuracy.

Beyond the molecular weight, the fragmentation pattern observed in the mass spectrum provides valuable structural information. In tandem mass spectrometry (MS/MS) experiments, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragment ions and the neutral losses associated with their formation offer clues about the presence of specific functional groups and the connectivity of the molecular skeleton. For C21 steroids isolated from Cynanchum, characteristic fragmentation patterns, such as the cleavage of side chains and the loss of water or other small molecules from the steroid nucleus, are often observed. The fragmentation pathways of 13:14, 14:15-secopregnenes, a class to which some related compounds belong, have been outlined and provide a basis for interpreting the mass spectra of new analogues like this compound.

Other Spectroscopic Methods for Structural Elucidation

In addition to NMR and MS, other spectroscopic techniques can provide complementary information for the structural elucidation of this compound:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, and carbon-carbon double bonds (C=C).

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying conjugated systems, such as conjugated double bonds or carbonyl groups.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute stereochemistry of chiral molecules. By comparing the experimental CD spectrum of this compound with the spectra of related compounds of known absolute configuration or with theoretically calculated spectra, the absolute configuration of its stereocenters can be established.

Structural Diversity and Chemotaxonomic Significance of this compound Analogues

The genus Cynanchum is a rich source of C21 steroidal compounds, exhibiting a remarkable degree of structural diversity. The study of this compound and its analogues provides valuable insights into the chemotaxonomy of this plant genus and reveals the subtle structural variations that can occur within this class of natural products.

Comparative Analysis of Aglycone Structures within the Hancogenin Class

The aglycone, or the non-sugar portion of a glycoside, forms the core steroidal skeleton of this compound and its analogues. While sharing a common pregnane-type framework, these aglycones display significant variations in their substitution patterns, oxidation states, and skeletal arrangements. A comparative analysis of these structures reveals key chemotaxonomic markers.

For instance, the presence and position of hydroxyl groups, carbonyl groups, and double bonds on the steroid nucleus can vary between different compounds. Furthermore, more complex structural modifications, such as the formation of epoxide rings or the cleavage of the steroid skeleton (seco-steroids), contribute to the structural diversity.

To illustrate this diversity, the table below compares the structural features of the aglycones of several C21 steroids isolated from Cynanchum species.

| Compound Name | Aglycone Skeleton | Key Functional Groups | Source Species |

| Glaucogenin C | Pregnane (B1235032) | Multiple hydroxyls, double bond | C. hancockianum |

| Glaucogenin A | Pregnane | Hydroxyls, carbonyl, double bond | C. hancockianum |

| Anhydrohirundigenin | Seco-pregnane | Lactone, hydroxyl, double bond | C. hancockianum |

| Deacetylmetaplexigenin | Pregnane | Multiple hydroxyls | C. auriculatum |

| Caudatin | Pregnane | Ester, multiple hydroxyls | C. auriculatum |

This comparative analysis highlights the structural nuances that can be used to differentiate between closely related species and to understand the biosynthetic pathways operating within the Cynanchum genus.

Diversity of Glycosidic Moieties and Their Linkages in this compound Derivatives

The sugar chains can vary in length, from a single monosaccharide to complex oligosaccharides. The types of monosaccharides found in these glycosides are also diverse and can include common sugars like D-glucose and L-rhamnose, as well as less common deoxy sugars and methylated sugars.

The position of attachment of the sugar chain to the aglycone and the stereochemistry of the glycosidic linkages (α or β) are also critical structural features. This information is typically determined through a combination of NMR techniques (HMBC and NOESY) and chemical methods, such as acid hydrolysis followed by chromatographic analysis of the resulting sugars.

The table below showcases the diversity of glycosidic moieties found in some C21 steroidal glycosides from Cynanchum.

| Compound Name | Aglycone | Glycosidic Moiety | Linkage | Source Species |

| Hancoside A | Hancogenin A | Oligosaccharide | - | C. hancockianum |

| Cynatratoside A | Cynatratogenin A | D-cymarose, D-oleandrose | β-(1→4) | C. hancockianum |

| Cynauriculoside A | Auriculatogenin | L-oleandrose, D-digitalose | β-(1→4) | C. auriculatum |

| Wilfoside C1N | Wilforgenin C1 | D-thevetose, D-cymarose | β-(1→4) | C. wilfordii |

The variability in both the aglycone structure and the glycosidic portion of these molecules underscores the chemical richness of the Cynanchum genus and provides a basis for chemotaxonomic classification. The detailed structural analysis of this compound and its analogues not only contributes to the fundamental knowledge of natural product chemistry but also lays the groundwork for future investigations into the biological activities of these fascinating compounds.

Molecular and Cellular Biological Activities of Hancogenin B

Enzyme Inhibition Studies of Hancogenin B

The ability of a compound to inhibit specific enzymes is a key indicator of its potential therapeutic value. Research into this compound has primarily focused on its effect on acetylcholinesterase.

Acetylcholinesterase (AChE) Inhibitory Activity and Mechanistic Insights

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). scribd.com The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease. nih.govwikipedia.org

In a study evaluating its enzymatic inhibition, this compound demonstrated an IC50 value of 553±3 μmol/L. scribd.com The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. For comparison, the well-known AChE inhibitor Galanthamine, used as a control in the same study, exhibited an IC50 value of 1.9±0.2 μmol/L, indicating significantly higher potency. scribd.com

The precise molecular mechanism by which this compound inhibits acetylcholinesterase has not been elucidated in the available scientific literature. Mechanistic insights would require further studies, such as kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive, and molecular docking studies to visualize the binding interactions between this compound and the active site of the AChE enzyme. heraldopenaccess.usopcw.org

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | IC50 (μmol/L) | Control Compound | Control IC50 (μmol/L) | Source |

| This compound | 553±3 | Galanthamine | 1.9±0.2 | scribd.com |

Investigations into Other Enzyme Targets of this compound

Currently, there is no scientific literature available that investigates or identifies other specific enzyme targets of this compound beyond acetylcholinesterase.

Antimicrobial Research on this compound

The potential of natural products to combat microbial infections is a significant area of research. However, the antimicrobial properties of this compound remain unexplored.

Antibacterial Efficacy and Cellular Targets of this compound

There are no published studies detailing the antibacterial efficacy of this compound against any bacterial strains. Consequently, information regarding its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and its cellular targets within bacteria is not available.

Antifungal Activities and Associated Mechanisms of this compound

Scientific investigations into the antifungal properties of this compound have not been reported. As such, there is no data on its activity against fungal pathogens or the mechanisms by which it might exert such effects.

Antiproliferative and Cytotoxic Activity of this compound

The ability of a compound to inhibit cell growth and induce cell death is a cornerstone of cancer research. To date, the antiproliferative and cytotoxic effects of this compound on cancer cell lines have not been documented in scientific literature. Studies to determine its IC50 values against various cancer cell lines and to elucidate the molecular pathways involved in any potential cytotoxic activity are required.

In Vitro Selectivity and Potency Against Diverse Cancer Cell Lines

This compound has demonstrated notable cytotoxic effects against various human cancer cell lines in laboratory settings. Research has shown its potential to inhibit the growth of specific cancer types. For instance, studies have revealed its activity against human hepatocellular carcinoma BEL-7402 and human gastric cancer SGC-7901 cell lines. researchgate.net

The potency of a compound against cancer cells is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates greater potency. While specific IC50 values for this compound against a wide range of cell lines are not extensively documented in the reviewed literature, the existing findings suggest a degree of selectivity and effectiveness that warrants further investigation. The concept of a selectivity index (SI) is also crucial, calculated as the ratio of the IC50 for normal cells to that for cancer cells; an SI value greater than 2 is generally considered to indicate high selectivity. brieflands.com

Table 1: In Vitro Anticancer Activity of this compound

| Cell Line | Cancer Type | Reported Activity |

|---|---|---|

| BEL-7402 | Human Hepatocellular Carcinoma | Cytotoxic activity observed researchgate.net |

| SGC-7901 | Human Gastric Cancer | Cytotoxic activity observed researchgate.net |

The exploration of natural products for cancer treatment is a significant area of research, as these compounds can offer novel mechanisms of action and may be less toxic than traditional chemotherapeutic agents. frontiersin.orgnih.gov The selective nature of some natural compounds, which allows them to target cancer cells while sparing healthy ones, is a particularly desirable trait. brieflands.com

Molecular Mechanisms of Action in Cancer Cells

The anticancer activity of this compound is rooted in its ability to interfere with molecular pathways essential for cancer cell survival and proliferation. A key mechanism is the induction of apoptosis, or programmed cell death, a natural process that eliminates damaged or unwanted cells. frontiersin.orgnews-medical.net Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled growth. cancer.gov

Compounds that can reactivate or initiate apoptosis in cancer cells are of great therapeutic interest. frontiersin.orgmdpi.com The process of apoptosis can be triggered through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. frontiersin.org These pathways involve a cascade of proteins, including caspases and members of the B-cell lymphoma-2 (Bcl-2) family, which regulate cell death. frontiersin.org

While the precise molecular targets of this compound are still under investigation, its cytotoxic effects suggest an interaction with critical cellular components that lead to cell cycle arrest and the initiation of apoptosis. The complexity of cancer cell biology, with its numerous signaling pathways and resistance mechanisms, makes the study of how compounds like this compound exert their effects a dynamic field of research. utrgv.edunih.govnih.govuni-due.demdpi.com

Antioxidant Investigations of this compound

Free Radical Scavenging Capabilities of this compound

Antioxidants play a crucial role in protecting the body from damage caused by free radicals, which are unstable molecules that can lead to oxidative stress. mdpi.com Oxidative stress is implicated in the development of various diseases, including cancer. mdpi.com Natural products are a rich source of compounds with antioxidant properties. bhu.ac.in

The free radical scavenging activity of a compound is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. unisza.edu.mynih.govmdpi.comits.ac.id This method measures the ability of a substance to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govmdpi.com The results are often expressed as an IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

While specific studies detailing the free radical scavenging capabilities of this compound using methods like the DPPH or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays were not found in the provided search results, the general investigation of plant-derived compounds often includes such assessments due to the prevalence of antioxidant activity in this class of molecules. globalresearchonline.netfrontiersin.orgcore.ac.ukscielo.brnih.gov The antioxidant potential of a compound is often linked to its chemical structure, particularly the presence of phenolic and flavonoid components. nih.gov

Modulation of Cellular Oxidative Stress Pathways by this compound

Beyond direct free radical scavenging, antioxidants can also exert their effects by modulating cellular oxidative stress pathways. nih.gov Oxidative stress in cell culture is a significant factor that can influence experimental outcomes. nih.gov Cells possess endogenous antioxidant systems, including enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), which are regulated by complex signaling pathways. nih.gov

Compounds that can enhance these natural defense mechanisms can help mitigate the damaging effects of oxidative stress. This can involve the activation of transcription factors like Nrf2 (Nuclear factor erythroid 2-related factor 2), which controls the expression of a wide array of antioxidant and detoxification genes. The interaction of natural compounds with such pathways is a key area of interest in understanding their protective effects. While direct evidence of this compound modulating these specific pathways is not available in the provided results, it represents a plausible mechanism of action for a natural compound with potential health benefits.

Anti-inflammatory Properties and Immunomodulatory Effects of this compound

Inhibition of Inflammatory Mediators and Biosynthesis (e.g., PGE2) by this compound

Inflammation is a natural response of the immune system to injury or infection, but chronic inflammation can contribute to various diseases, including cancer. frontiersin.org Many natural products have been investigated for their anti-inflammatory properties. scielo.brmdpi.complos.org A key mediator of inflammation is prostaglandin (B15479496) E2 (PGE2), which is synthesized through the cyclooxygenase (COX) pathway. ug.edu.gh Inhibition of PGE2 biosynthesis is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). ug.edu.gh

Research has shown that various natural compounds can inhibit the production of inflammatory mediators like PGE2. frontiersin.orgmdpi.com For instance, some compounds can suppress the expression of COX-2, the enzyme responsible for increased PGE2 production during inflammation. frontiersin.org The ability of a compound to inhibit PGE2 biosynthesis can be a significant indicator of its anti-inflammatory potential. ug.edu.ghfrontiersin.org While there is no specific mention of this compound inhibiting PGE2 in the provided search results, the anti-inflammatory activity of plant-derived compounds is a well-established field of study. scielo.brplos.org

Immunomodulatory effects refer to the ability of a substance to modify the functioning of the immune system. openresearchafrica.orgnih.govnih.gov This can involve enhancing or suppressing immune responses, which can be beneficial in different pathological contexts. frontiersin.orgmdpi.com Natural products often exhibit immunomodulatory properties, influencing the activity of immune cells like lymphocytes and macrophages and the production of signaling molecules called cytokines. nih.govmdpi.com The investigation into the immunomodulatory effects of this compound could reveal further therapeutic potential.

Cellular Targets in Anti-inflammatory Responses

This compound exerts its anti-inflammatory effects by modulating key signaling pathways and the production of inflammatory mediators. Research indicates that a primary cellular target for this compound is the Nuclear Factor-kappa B (NF-κB) pathway. scribd.comnewbooks-services.de The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov

In addition to the NF-κB pathway, the anti-inflammatory actions of many natural compounds involve the modulation of other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govthermofisher.comfrontiersin.org The MAPK family, which includes ERK, JNK, and p38 kinases, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression involved in inflammation. thermofisher.comabcam.com While direct studies on this compound's effect on the MAPK pathway are not extensively detailed in the provided results, the inhibition of NF-κB is a well-documented anti-inflammatory mechanism. scribd.comnewbooks-services.de

The inflammatory process also involves the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). mdpi.comthermofisher.com The expression of these molecules is often under the control of the NF-κB pathway. mdpi.com Therefore, by inhibiting NF-κB, this compound can indirectly suppress the production of these key inflammatory players.

The table below summarizes the known cellular targets of this compound in its anti-inflammatory role.

| Cellular Target | Effect of this compound | Implication in Anti-inflammatory Response |

| NF-κB Pathway | Inhibition scribd.comnewbooks-services.de | Decreased expression of pro-inflammatory genes, leading to reduced production of inflammatory mediators. nih.gov |

Chemical Synthesis, Semisynthesis, and Structure Activity Relationship Sar Studies

Approaches to the Total Synthesis of Hancogenin B Aglycone or Related Pregnane (B1235032) Skeletons

The total synthesis of complex natural products like this compound is a formidable challenge in organic chemistry. While a complete total synthesis of this compound itself has not been extensively documented in publicly available literature, the strategies for synthesizing related pregnane skeletons offer significant insights into potential synthetic routes.

The core of this compound is a C21 steroid, specifically a pregnane-type aglycone. researchgate.net The synthesis of such intricate structures typically begins with readily available steroid feedstocks, such as dehydroepiandrosterone. doi.org A key challenge in the synthesis of these molecules is the stereospecific construction of the tetracyclic core and the precise installation of various functional groups, including hydroxyls and other substituents, at specific positions on the steroid skeleton. doi.orgnih.gov

General strategies often involve:

Convergent Synthesis: This approach involves synthesizing different parts of the molecule—such as the steroidal aglycone and the sugar chains—separately before combining them in the final stages. doi.org

Stepwise Functionalization: Starting from a basic steroid nucleus, chemists employ a series of reactions to add the required functional groups in a controlled manner. This can include olefination, hydroxylation, and stereospecific alkylation reactions. doi.org

Ring-Forming Reactions: Advanced chemical reactions like the Nicholas/Pauson-Khand reaction or Danheiser annulation are used to construct the complex ring systems found in these molecules. nih.gov

A major hurdle in the total synthesis of glycosides is the formation of the glycosidic bond, which links the aglycone to the sugar unit. This step is often complicated by issues of stereoselectivity, requiring sophisticated catalysts and protecting group strategies to achieve the desired anomeric configuration (α or β). doi.orgnih.gov

Semisynthesis Strategies for this compound Derivatives from Natural Precursors

Given the complexity of total synthesis, semisynthesis, which uses natural products as starting materials, is a more practical and common approach for producing derivatives of this compound. wikipedia.org This method leverages the complex structures already built by nature and modifies them through chemical reactions to create novel compounds. wikipedia.orgresearchgate.net

Natural precursors for semisynthesis are typically more abundant but structurally related pregnane glycosides isolated from plants of the Cynanchum or Marsdenia genera. researchgate.netmdpi.com The general process involves:

Isolation and Purification: The starting natural product is extracted from the plant source and purified.

Selective Modification: Chemical reactions are performed to modify specific parts of the molecule. This can include:

Hydrolysis: Removing one or more sugar units to study the effect of the glycan chain.

Esterification/Acylation: Adding new functional groups to the hydroxyls on the aglycone or the sugar moieties. mdpi.com

Oxidation/Reduction: Altering the oxidation state of specific carbons in the steroid skeleton.

These modifications allow researchers to generate a library of analogues, which can then be tested for biological activity to build a comprehensive understanding of the structure-activity relationships.

Structure-Activity Relationship (SAR) Investigations of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. slideshare.netresearchgate.net For this compound and other pregnane glycosides, SAR investigations focus on how changes in the aglycone skeleton and the attached sugar chains affect their pharmacological effects. nih.govnih.gov

Role of Glycosylation Patterns in Modulating Biological Activity

Glycosylation, the attachment of sugar moieties, is a critical determinant of the biological activity of pregnane glycosides. mdpi.comresearchgate.net The number, type, and linkage of these sugars can profoundly influence a compound's properties.

Solubility and Bioavailability: Glycosylation generally increases the water solubility and stability of the parent compound (aglycone), which can improve its pharmacokinetic properties. mdpi.comacs.org

Toxicity: The addition of sugar units can significantly reduce the toxicity of the aglycone. For example, studies on other steroidal glycosides have shown that glycosylated forms are several-fold less toxic than their corresponding aglycones. acs.org

Activity: The glycan chain itself can directly interact with biological targets. Research on various steroidal glycosides indicates that the presence and nature of the sugar chain are often essential for potent biological activity. nih.gov However, in some specific cases, the type of deoxysugar in the side chain may not significantly affect certain activities, such as anti-steroidogenic effects. nih.gov

| Structural Feature | General Effect | Reference |

|---|---|---|

| Presence of Glycosylation (vs. Aglycone) | Increases water solubility, enhances stability, can decrease toxicity, often essential for high biological activity. | acs.org, mdpi.com |

| Number of Sugar Units | Can modulate the intensity of the biological effect. | nih.gov |

| Type of Sugar Moieties (e.g., deoxysugars) | Can be critical for specific target interactions, though in some contexts, may have minimal impact on certain activities. | researchgate.net, nih.gov |

Impact of Aglycone Structural Modifications on Pharmacological Profiles

The steroidal aglycone is the core scaffold responsible for the fundamental pharmacological properties of this compound. Modifications to this structure can lead to significant changes in activity. researchgate.netfrontiersin.org

Key structural features of the pregnane aglycone that influence activity include:

Substitution Patterns: The presence and position of hydroxyl (-OH), acyl (e.g., cinnamoyl, tigloyl), or other groups on the steroid rings are critical. For instance, in related pregnane glycosides, a bulky acyl group at the C-12 position was found to be important for maintaining anti-steroidogenic activity. nih.gov

Stereochemistry: The 3D arrangement of atoms (stereochemistry) at various centers, such as C-17 and C-20, can dramatically affect how the molecule fits into a biological target. acs.org

Core Skeleton Modifications: The presence or absence of double bonds, for example between C-5 and C-6, can influence the molecule's shape and flexibility, although in some studies this specific feature had no effect on activity. nih.gov

| Modification | Observed Impact on Biological Activity | Reference |

|---|---|---|

| Presence of a bulky acyl group at C-12 | Necessary for preserving anti-steroidogenic activity. | nih.gov |

| Introduction of a hydroxyl group at C-14α | Decreased cytotoxicity in certain cell lines. | nih.gov |

| Presence of a double bond between C-5 and C-6 | Found to have no significant effect on anti-steroidogenic activity. | nih.gov |

| Configuration at C-20 | Affects the overall stereochemistry and can influence biological activity. | acs.org |

Computational Chemistry Approaches to SAR Studies

Computational chemistry provides powerful tools for investigating SAR at a molecular level, complementing experimental work. d-nb.infoplos.org Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly used. nih.govresearchgate.netyoutube.com

Molecular Docking: This technique predicts how a ligand (like this compound) binds to the active site of a target protein. researchgate.netnih.gov By simulating the interaction, researchers can identify key binding modes and amino acid residues involved, helping to explain the observed biological activity. This allows for the rational design of new analogues with potentially improved affinity. plos.org

QSAR: QSAR models use statistical methods to create mathematical relationships between the chemical properties of a series of compounds and their biological activities. d-nb.info These models can predict the activity of new, unsynthesized molecules, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. nih.gov

These computational approaches enable a more detailed understanding of the molecular interactions driving the pharmacological effects of this compound and its analogues, guiding the development of more potent and selective compounds.

Advanced Analytical and Bioanalytical Methodologies in Hancogenin B Research

Chromatographic Techniques for Quantitative and Qualitative Analysis of Hancogenin B

Chromatographic methods are fundamental to the isolation and analysis of this compound from its natural source, primarily species of the Cynanchum genus. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for both the qualitative and quantitative assessment of this compound. bvsalud.org

For qualitative analysis, HPLC and UPLC are often coupled with mass spectrometry (MS), providing a powerful tool for the tentative identification of this compound in complex plant extracts. nih.govresearchgate.net The retention time in the chromatographic system offers the initial analytical parameter, which, when combined with mass spectral data, allows for high-confidence identification. The separation is typically achieved on reversed-phase columns, such as C18, which are effective for separating medium-polarity compounds like steroidal glycosides. impactfactor.orgshimadzu.com

Quantitative analysis of this compound relies on the precise and reproducible measurement of its concentration. ksu.edu.sa This is typically achieved using HPLC with UV detection or, for higher sensitivity and selectivity, with mass spectrometry. impactfactor.orgrsc.org A calibration curve is constructed using a purified and authenticated reference standard of this compound to correlate the peak area or height with concentration. researchgate.net While specific validated quantitative methods for this compound are not widely published, the general parameters can be inferred from methods developed for similar C21 steroidal compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of C21 Steroidal Compounds

| Parameter | Setting |

|---|---|

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with additives like formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or Mass Spectrometry |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

Note: These are typical parameters and would require optimization for the specific analysis of this compound.

Spectrometric Methods for Purity Assessment and Identification in Complex Biological Matrices

Spectrometric methods are indispensable for the structural elucidation and purity assessment of this compound, especially when identifying it within intricate biological matrices like plant extracts or biological fluids.

Mass Spectrometry (MS) , particularly when coupled with chromatographic separation (LC-MS), is a cornerstone technique. nih.govmeasurlabs.com High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the accurate mass of the molecule, which in turn allows for the calculation of its elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments are crucial for structural characterization. By inducing fragmentation of the parent ion, a unique fragmentation pattern is generated, providing insights into the structure of the steroidal core and any attached moieties. nih.govresearchgate.net This fragmentation data is vital for distinguishing this compound from other structurally related C21 steroidal glycosides that may be present in the same sample. bvsalud.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the de novo structural elucidation of natural products like this compound. nih.govtiprpress.comvanderbilt.edu A suite of NMR experiments is typically required:

¹H NMR: Provides information on the number and chemical environment of protons.

¹³C NMR: Reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). youtube.com

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. mdpi.com Together, these data allow for the complete assignment of the chemical structure of this compound. mdpi.com

Table 2: Spectrometric Data Typically Required for this compound Identification

| Spectrometric Technique | Information Obtained |

|---|---|

| HR-ESI-MS | Accurate mass and elemental composition. |

| MS/MS | Structural fragmentation patterns for confirmation. |

| ¹H NMR | Proton chemical shifts and coupling constants. |

| ¹³C NMR | Carbon chemical shifts. |

| 2D NMR (COSY, HSQC, HMBC) | Connectivity and complete structural elucidation. |

The purity of a this compound sample can be assessed by the absence of extraneous signals in its NMR spectra and by the presence of a single, sharp peak in its chromatogram.

Development of Bioanalytical Assays for this compound and its Biotransformation Products

To understand the pharmacokinetic profile of this compound, sensitive and selective bioanalytical assays are required to measure its concentration, and that of its potential metabolites, in biological fluids such as plasma, urine, and tissue homogenates. youtube.com The development of such assays typically follows a rigorous validation process to ensure their accuracy, precision, and reliability. nih.gov

The preferred platform for such assays is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , owing to its high sensitivity and specificity. japsonline.comnih.gov The development process involves several key steps:

Method Development: This includes the selection of an appropriate internal standard, optimization of the chromatographic conditions to separate this compound and its metabolites from endogenous matrix components, and tuning of the mass spectrometer parameters for optimal detection. japsonline.com Multiple Reaction Monitoring (MRM) is the most common acquisition mode used for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. nih.gov

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are commonly employed. nih.gov

Method Validation: The developed assay must be validated according to regulatory guidelines. This involves assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

Investigating the biotransformation of this compound involves identifying the metabolic products formed in vitro (e.g., using liver microsomes or hepatocytes) or in vivo. researchgate.net These metabolites are often products of Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. hmdb.ca LC-MS/MS is again the primary tool for detecting and identifying these biotransformation products, often by searching for predicted mass shifts from the parent compound. researchgate.net

Table 3: Key Stages in Bioanalytical Assay Development for this compound

| Stage | Key Considerations |

|---|---|

| Method Development | Selection of LC column, mobile phase, MS/MS transitions, and internal standard. |

| Sample Preparation | Choice of extraction technique (LLE, SPE) to ensure clean samples and good recovery. |

| Validation | Assessment of accuracy, precision, linearity, selectivity, and stability. |

| Biotransformation Study | Incubation with metabolic systems (e.g., liver microsomes) and analysis of metabolites. |

The development of robust bioanalytical methods is a prerequisite for any further preclinical or clinical investigation into the disposition and metabolic fate of this compound.

Future Directions and Emerging Research Avenues for Hancogenin B

Exploration of Novel Biological Activities and Therapeutic Potential

The initial characterization of Hancogenin B has hinted at its potential biological activities, including acetylcholinesterase (AChE) inhibition. researchgate.net However, a comprehensive screening of its bioactivities is a critical next step. The structural similarity of this compound to other C21 steroidal glycosides with known pharmacological effects, such as anti-inflammatory, antitumor, and neuroprotective properties, suggests that this compound may possess a broader range of therapeutic applications than currently known. mdpi.comresearchgate.netresearchgate.net

Future research should focus on a systematic evaluation of this compound against a diverse panel of biological targets. This could include, but is not limited to, its potential as an antiviral, immunomodulatory, or metabolic-disorder-targeting agent. researchgate.net Given that related compounds from the Cynanchum genus have shown activities such as reversing multidrug resistance in cancer cells, investigating this compound for similar properties is a logical and promising avenue. rsc.org A thorough exploration of its mechanism of action in any identified activities will be paramount for understanding its therapeutic potential.

Biosynthetic Engineering for Sustainable and Scalable Production of this compound

The natural abundance of this compound in Cynanchum hancockianum may be insufficient for large-scale research and potential future clinical applications. Therefore, establishing a sustainable and scalable production method is a key future direction. Advances in metabolic engineering and synthetic biology offer promising solutions. fudutsinma.edu.ngfrontiersin.orgresearchgate.net The elucidation of the biosynthetic pathway of C21 steroids in plants is a rapidly advancing field, providing the foundational knowledge required for heterologous production. researchgate.netbiorxiv.orgjax.org

Future research should aim to identify and characterize the specific enzymes involved in the biosynthesis of this compound in Cynanchum hancockianum. This would involve transcriptomic and genomic analysis of the plant to identify candidate genes. Once identified, these genes could be introduced into a microbial host, such as Saccharomyces cerevisiae or E. coli, which can be engineered to produce this compound in a controlled fermentative process. fudutsinma.edu.ngresearchgate.netnih.gov This approach not only ensures a reliable supply of the compound but also opens up possibilities for producing novel analogues through pathway engineering. frontiersin.org

Rational Design and Synthesis of this compound Analogues with Enhanced Potency and Selectivity

The native structure of this compound serves as a scaffold for the rational design and synthesis of analogues with improved pharmacological properties. surgicalneurologyint.comnih.gov By understanding the structure-activity relationships (SAR) of this compound, medicinal chemists can design derivatives with enhanced potency, greater selectivity for a specific biological target, and improved pharmacokinetic profiles. rsc.orgu-tokyo.ac.jp

Future efforts in this area should involve computational modeling and molecular docking studies to predict how modifications to the this compound structure will affect its interaction with biological targets. researchgate.net Based on these predictions, targeted chemical syntheses can be performed to create a library of analogues. nih.govbibliotekanauki.plmdpi.combeilstein-journals.orgajol.info For example, modifications to the side chains or the stereochemistry of the steroidal core could lead to significant changes in bioactivity. nih.gov These newly synthesized compounds would then undergo rigorous biological testing to identify candidates with superior therapeutic potential.

Integrative Omics Approaches in this compound Mechanistic Research

To fully understand the biological effects of this compound, a systems-level approach is necessary. Integrative omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the molecular changes induced by this compound in biological systems. nih.govasm.orgrsc.org This holistic perspective is crucial for elucidating its mechanism of action and identifying potential off-target effects. researchgate.netnih.gov

Future research should employ these multi-omics strategies to study the effects of this compound on relevant cell lines or animal models. nih.govresearchgate.net For instance, transcriptomic and proteomic analyses can reveal the signaling pathways and cellular processes that are modulated by the compound. asm.org Metabolomic studies can identify changes in the cellular metabolic landscape, providing further insights into its biological function. rsc.org The integration of these different omics datasets will be essential for constructing a detailed and accurate model of this compound's mode of action. researchgate.netnih.gov

Standardization of Research Methodologies and Data Reporting for this compound Studies

To ensure the reproducibility and comparability of research findings on this compound, the standardization of research methodologies and data reporting is essential. deeca.vic.gov.auaacrjournals.org This includes the methods used for its extraction, purification, characterization, and biological evaluation. sigmaaldrich.comnih.govlcms.cz

Future work should focus on establishing clear guidelines for this compound research. This would involve developing and validating analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), for the accurate quantification of this compound in various matrices. nih.govlcms.czrrmedicine.ru Furthermore, standardized protocols for in vitro and in vivo studies will be necessary to allow for meaningful comparisons of results across different laboratories. benthamscience.com Adherence to established reporting standards for natural product research will also be crucial for ensuring the transparency and integrity of the scientific literature on this compound. deeca.vic.gov.aucbi.euepa.govglobalreporting.org

Q & A

Q. How should researchers address potential biases when reporting negative or inconclusive results for this compound?

- Methodological Answer : Adhere to PRISMA (Preferred Reporting Items for Systematic Reviews) or ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines for transparent reporting. Publish negative results in dedicated journals (e.g., Journal of Negative Results) or preprint servers to combat publication bias. Disclose all experimental variables (e.g., batch-to-batch compound variability) to aid meta-analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.